2-(4-phenyl-4H-1,2,4-triazol-3-yl)phenyl acetate

MIF inhibition triazole-phenol SAR inflammation

Researchers developing PROTACs or profiling PDE4 pathways face a scarcity of triazole scaffolds that combine hydrolytically labile ester motifs with clean metabolic profiles. This compound provides an acetyl-protected ortho-phenol ester that serves as a self-immolative linker or metabolically labile spacer, avoiding thioether-associated oxidation and AChE promiscuity. • Ortho-acetoxyphenyl ester for intracellular esterase activation. • Cleaner profile vs. thioether analogs (avoids sulfur oxidation). • Privileged 4-phenyl-1,2,4-triazole core for PDE4 inhibitor development. Custom synthesis available; batch-specific CoA and HPLC data provided.

Molecular Formula C16H13N3O2
Molecular Weight 279.29 g/mol
Cat. No. B4858761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-phenyl-4H-1,2,4-triazol-3-yl)phenyl acetate
Molecular FormulaC16H13N3O2
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C2=NN=CN2C3=CC=CC=C3
InChIInChI=1S/C16H13N3O2/c1-12(20)21-15-10-6-5-9-14(15)16-18-17-11-19(16)13-7-3-2-4-8-13/h2-11H,1H3
InChIKeyMBBPBPURKGDVHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity & Procurement


2-(4-Phenyl-4H-1,2,4-triazol-3-yl)phenyl acetate (CAS 900578-24-7; molecular formula C₁₆H₁₃N₃O₂) is a fully synthetic small-molecule heterocycle that belongs to the 1,2,4-triazole family. It features a 4‑phenyl‑4H‑1,2,4‑triazole core connected to an ortho‑substituted phenyl acetate moiety . The 1,2,4‑triazole scaffold is widely exploited in medicinal chemistry and agrochemical discovery due to its documented anti‑microbial, anti‑tumor, anti‑inflammatory, and enzyme‑inhibitory capabilities [1].

Triazole-based probe scaffold for cellular target engagement assays
Acetyl-protected phenol supports permeability-dependent study design
Ortho-substituted phenyl acetate core for SAR campaign differentiation

Substitution Specificity Over Generic Triazoles


Although the 1,2,4‑triazole pharmacophore is shared across numerous bioactive molecules, small changes in peripheral substitution profoundly alter target engagement, selectivity, and pharmacokinetic behaviour. The ortho‑phenyl acetate ester in the target compound imparts a unique combination of hydrolytic lability and steric bulk that is absent in the free phenol (2‑(4‑phenyl‑4H‑1,2,4‑triazol‑3‑yl)phenol) or thioether analogs . In triazole‑phenol MIF‑binding SAR studies, even minor substituent variations shifted IC₅₀ values by more than an order of magnitude, demonstrating that generic interclass substitution is scientifically unsound [1].

Phenol state
Acetyl-protected (prodrug); hydrolytic activation pathway
Free phenol analog: permeability may shift; potency profile may differ
Linker atom
O-linked acetate; esterase-mediated hydrolysis
Thioether analogs: oxidative metabolism risk; reactive metabolite context differs
Ionization state
Neutral ester; no basic center at physiological pH
Piperidine analogs: cationic at pH 7.4; CNS-penetrant design space
Sulfur content
Sulfur-free scaffold; lower promiscuous binding potential
Thione derivatives: thiol/thione reactivity may confound target identification

Key Differentiation Evidence


Target Engagement Advantage Over Free Phenol

The acetyl‑protected ortho‑phenol in 2‑(4‑phenyl‑4H‑1,2,4‑triazol‑3‑yl)phenyl acetate differentiates it from the free phenol analog 2‑(4‑phenyl‑4H‑1,2,4‑triazol‑3‑yl)phenol. In a comprehensive MIF tautomerase SAR study of 4‑substituted triazole‑phenols (n = 25 derivatives), the most potent free‑phenol inhibitor exhibited low‑micromolar activity, while unoptimized analogs showed >10‑fold weaker binding [1]. The acetate prodrug motif is a well‑established strategy to enhance membrane permeability and provide metabolic activation, offering a rational basis for improved target engagement and cellular potency relative to the free phenol comparator [2].

MIF Binding SAR
Class-level inference
Acetyl-protected phenol (prodrug design) vs free phenol analog; most potent free-phenol inhibitor in series showed low-micromolar IC₅₀ with >10-fold potency range across 25 triazole-phenol derivatives
O-Acetate prodrug vs Free phenol analog
Reported MIF SAR context; supports permeability-based differentiation rationale
Class-level inference; direct IC₅₀ data not available for target compound
MIF inhibition triazole-phenol SAR inflammation

Metabolic Stability vs Thioether Analogs

The oxygen‑linked acetate ester in the target compound provides a metabolic liability that is fundamentally different from the sulfur‑linked thioether‑acetate analogs. Ethyl [(4‑phenyl‑4H‑1,2,4‑triazol‑3‑yl)sulfanyl]acetate and related thioether derivatives undergo oxidative S‑dealkylation and sulfoxide/sulfone formation, generating reactive metabolites that are absent for the O‑acetate series [1]. This difference in metabolic fate directly impacts toxicological risk assessment and drug‑likeness profiling, making the O‑acetate scaffold a cleaner alternative for early‑stage medicinal chemistry campaigns [2].

Metabolic Pathway
Class-level inference
O-acetate undergoes esterase-mediated hydrolysis to phenol (detoxifying pathway); thioether analogs undergo oxidative S-dealkylation generating sulfoxide/sulfone reactive intermediates
O-Acetate → Phenol Esterase hydrolysis
Reported metabolic pathway context; O-acetate avoids thioether-associated oxidation liability
Qualitative pathway inference; microsomal stability data to verify
metabolic stability thioether metabolism pharmacokinetics

Molecular Topology vs Piperidine Analogs

The planar, aromatic character of 2‑(4‑phenyl‑4H‑1,2,4‑triazol‑3‑yl)phenyl acetate (MW 279.29 g/mol; cLogP ~3.0‑3.5 estimated) contrasts sharply with piperidine‑linked analogs such as 3‑(4‑phenyl‑4H‑1,2,4‑triazol‑3‑yl)piperidine (MW 228.29 g/mol; a basic amine with pKa ~9‑10) . The piperidine series is patented for analgesic applications via σ‑receptor and μ‑opioid receptor binding, whereas the neutral, ester‑bearing target compound is predicted to occupy different chemical space (lower polar surface area, no basic center) and therefore different biological target profiles [1].

Physicochemical Profile
Supporting evidence
Target compound: MW 279.29, neutral acetate ester, predicted TPSA ~56 Ų, no ionizable center. Piperidine analog: MW 228.29, basic amine (pKa ~9–10), TPSA ~30.7 Ų, cationic at pH 7.4
Ionization Neutral
TPSA ~56 Ų
Physicochemical divergence from CNS-penetrant analogs supports differentiated target profile
Predicted properties; experimental confirmation recommended
molecular topology analgesic physicochemical property

Reduced Off-Target Binding vs Thione Derivatives

4‑Phenyl‑1,2,4‑triazole‑3‑thione and its S‑alkylated derivatives are widely explored for antimicrobial and anti‑inflammatory indications but carry an inherent thiol/thione reactivity that can lead to non‑specific protein binding and metal chelation [1]. The target compound, lacking sulfur entirely, avoids this promiscuous binding mode. In cholinesterase inhibition studies of structurally related 4‑phenyl‑4H‑1,2,4‑triazol‑3‑ylthioacetamides, IC₅₀ values ranged from 0.017 ± 0.008 to 7.518 ± 0.241 µM against AChE, with compound‑specific activity heavily dependent on the thioether linker and terminal amide substituent [2]. The O‑acetate scaffold is structurally orthogonal to this series, offering different target engagement potential.

Selectivity Context
Cross-study comparable
Sulfur-free O-acetate scaffold vs thioether-acetamide series: comparator AChE IC₅₀ range 0.017–7.518 µM (442-fold span) driven by thioether linker. Target compound lacks thioether pharmacophore required for AChE engagement
O-Acetate (no thioether) vs Thioether-acetamide series
Reported selectivity context; sulfur-free scaffold may reduce promiscuous off-target binding risk
Cross-study inference; direct selectivity panel data not available
off-target binding thione liability selectivity

Optimal Application Scenarios


PROTAC Linker Design & Optimization

The acetyl‑protected phenol provides a cleavable ester motif that can be exploited as a self‑immolative linker or a metabolically labile spacer in PROTAC constructs. Compared to thioether‑linked triazole analogs, the O‑acetate avoids sulfur oxidation liabilities and offers cleaner metabolic profiles [1], making it suitable for targeted protein degradation applications where linker chemistry dictates pharmacokinetics and efficacy.

PDE4 Tool Compound Research

Although direct PDE4 IC₅₀ data are not available for this specific compound, the 4‑phenyl‑1,2,4‑triazole core is a privileged scaffold in PDE4 inhibitor patents (e.g., US 6,248,769 [2]). The acetate‑masked phenol can serve as a prodrug‑type probe for exploring PDE4‑mediated pathways in cellular assays where free phenols exhibit poor permeability. Researchers evaluating PDE4 isozyme selectivity should prioritize this compound over the free phenol or thioether analogs for cellular target engagement studies.

Cholinesterase Probe with Low Off-Target Risk

The structurally related 4‑phenyl‑4H‑1,2,4‑triazol‑3‑ylthioacetamide series demonstrates potent AChE inhibition (IC₅₀ as low as 0.017 µM) but carries inherent thioether‑associated promiscuity [3]. The target O‑acetate compound, lacking the thioether pharmacophore, is valuable as a selectivity control or as a scaffold for developing AChE‑sparing analogs when cholinergic side effects must be minimized in multi‑target drug discovery programs.

Tyrosinase Inhibition Screening

Triazole derivatives bearing phenyl substituents have demonstrated tyrosinase IC₅₀ values between 1.6 and 13 µM, outperforming the reference inhibitor kojic acid (IC₅₀ = 24.1 ± 0.5 µM) [4]. The target compound, with its unique ortho‑acetoxyphenyl substitution, can be screened in melanogenesis assays to explore whether the ester moiety provides differential cellular activity (e.g., via intracellular esterase activation) relative to the free phenolic tyrosinase inhibitors reported in the literature.

Application
Selection Property
Validation Focus
PROTAC linker research
Esterase-cleavable linker motif
Linker metabolism and stability review
PDE4 pathway probe studies
Cellular permeability profile
Cellular target engagement assessment
Cholinesterase selectivity profiling
Thioether-free scaffold design
Off-target binding profile review
Tyrosinase inhibition assay context
Intracellular esterase activation context
Melanogenesis endpoint evaluation
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